molecular formula C17H14BrN3O3S B11617346 2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11617346
M. Wt: 420.3 g/mol
InChI Key: ZLVIVCBGBUNKBO-VGOFMYFVSA-N
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Description

2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a bromothiophene moiety, an imidazolidinone ring, and a methylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized by brominating thiophene using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Synthesis of the Imidazolidinone Ring: The imidazolidinone ring can be formed by reacting an appropriate diamine with phosgene or a phosgene equivalent under controlled conditions.

    Coupling Reactions: The bromothiophene intermediate is then coupled with the imidazolidinone ring through a condensation reaction, often facilitated by a base such as triethylamine.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bromothiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced under hydrogenation conditions to form a more saturated ring system.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Nucleophiles like sodium azide or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of a saturated imidazolidinone ring.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its electronic properties would be of primary interest, potentially involving interactions with other molecules in a semiconductor matrix.

Comparison with Similar Compounds

Similar Compounds

    4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Used in the synthesis of polymer semiconductors.

    (4-Bromothiophen-2-yl)methanol: A simpler bromothiophene derivative used in various chemical syntheses.

Uniqueness

2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its combination of a bromothiophene moiety, an imidazolidinone ring, and a methylphenylacetamide group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H14BrN3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

2-[(4E)-4-[(4-bromothiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C17H14BrN3O3S/c1-10-2-4-12(5-3-10)19-15(22)8-21-16(23)14(20-17(21)24)7-13-6-11(18)9-25-13/h2-7,9H,8H2,1H3,(H,19,22)(H,20,24)/b14-7+

InChI Key

ZLVIVCBGBUNKBO-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CS3)Br)NC2=O

Origin of Product

United States

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